4-Fluoro-3-(methylthio)phenylboronic acid

Description

Structural Characteristics and Nomenclature

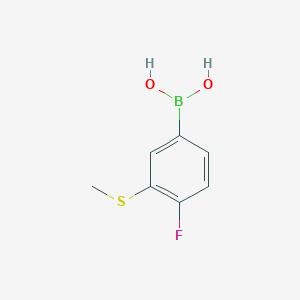

4-Fluoro-3-(methylthio)phenylboronic acid is an organoboron compound with the molecular formula C₇H₈BFO₂S and a molecular weight of 186.02 g/mol . Its IUPAC name is (4-fluoro-3-methylsulfanylphenyl)boronic acid , reflecting the substitution pattern on the aromatic ring: a fluorine atom at the para-position and a methylthio group (-S-CH₃) at the meta-position relative to the boronic acid (-B(OH)₂) group.

Key Structural Features:

- Aromatic Ring : A benzene ring substituted with electronegative (fluorine) and electron-donating (methylthio) groups.

- Boronic Acid Group : The -B(OH)₂ moiety enables participation in cross-coupling reactions and complexation with Lewis bases.

- Stereoelectronic Effects : The fluorine atom induces electron withdrawal, while the methylthio group donates electrons via resonance, creating a polarized electronic environment.

Table 1: Structural and Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₈BFO₂S | |

| Molecular Weight | 186.02 g/mol | |

| CAS Registry Number | 1451392-39-4 | |

| SMILES Notation | B(C1=CC(=C(C=C1)F)SC)(O)O | |

| InChIKey | KCPJDAWNJZFHKI-UHFFFAOYSA-N |

Historical Development in Boronic Acid Chemistry

Boronic acids were first synthesized in 1860 by Edward Frankland, who isolated ethylboronic acid via oxidation of triethylborane. The development of this compound emerged from advancements in two areas:

- Suzuki-Miyaura Coupling : The discovery of palladium-catalyzed cross-coupling in the 1970s–1980s highlighted boronic acids as critical reagents for forming carbon-carbon bonds.

- Directed Functionalization : Methods to introduce fluorine and sulfur-containing groups into aromatic systems, such as nucleophilic aromatic substitution and transition-metal-mediated thiolation, enabled precise synthesis of substituted phenylboronic acids.

Table 2: Milestones in Boronic Acid Synthesis

Position Within Organoboron Compound Classifications

This compound belongs to the arylboronic acid subclass, characterized by a boron atom bonded to an aromatic ring. Key classifications include:

By Substituent Type:

By Application:

- Cross-Coupling Reagents : Used in Suzuki-Miyaura reactions to synthesize fluorinated biaryl compounds.

- Sensor Development : Boronic acids with sulfur substituents show affinity for diols and carbohydrates.

Table 3: Comparison with Related Organoboron Compounds

Electronic and Steric Considerations:

- The fluorine atom reduces electron density at the boron center, enhancing electrophilicity.

- The methylthio group introduces steric bulk, which can influence regioselectivity in coupling reactions.

Properties

IUPAC Name |

(4-fluoro-3-methylsulfanylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BFO2S/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCPJDAWNJZFHKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)F)SC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BFO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategies for Fluorinated Phenylboronic Acids

The synthesis of fluorinated phenylboronic acids typically involves:

- Lithiation of halogenated aromatic precursors followed by reaction with electrophilic boron reagents (e.g., trialkyl borates).

- Hydrolysis and controlled acid-base workup to isolate the boronic acid.

- Purification by recrystallization or extraction techniques to achieve high purity.

These methods are adaptable to various substituents on the aromatic ring, including methylthio groups.

Preparation via Directed Lithiation and Boronation

A common and effective approach involves the following steps:

Step 1: Starting Material Selection

A halogenated fluorophenyl compound bearing the methylthio substituent at the 3-position is chosen, such as 4-fluoro-3-(methylthio)halobenzene.

Step 2: Metalation

The aromatic halide undergoes metalation using an alkyl lithium reagent (e.g., n-butyllithium) at low temperatures (typically −40 to −50 °C) to generate the corresponding aryllithium intermediate.

Step 3: Electrophilic Boronation

The aryllithium intermediate is reacted with an electrophilic boron reagent, such as trimethyl borate (B(OMe)3) or tri-n-butyl borate, under inert atmosphere and controlled temperature to form the boronate ester intermediate.

Step 4: Hydrolysis

Hydrolysis of the boronate ester with aqueous acid (e.g., 1 M HCl or sulfuric acid) at low temperature yields the target boronic acid.

Step 5: Purification

The crude boronic acid is purified by controlled pH precipitation, solvent extraction, and drying under nitrogen or vacuum to achieve high purity (>99% by HPLC).

This method is supported by analogous procedures for fluorinated phenylboronic acids with similar substituents, as detailed in patent US8822730B2 and related literature.

Purification and Isolation Techniques

Purification is critical for obtaining highly pure 4-fluoro-3-(methylthio)phenylboronic acid. Techniques include:

- pH-controlled precipitation: Adjusting the pH to precipitate the boronic acid from aqueous solution, typically maintaining temperature below 10 °C to prevent decomposition.

- Solvent extraction: Using water-miscible organic solvents such as acetonitrile or methyl t-butyl ether (MTBE) to separate boronic acid from impurities.

- Activated carbon treatment: Adsorption on activated carbon to remove colored impurities or side-products.

- Drying under inert atmosphere: Drying the solid at moderate temperatures (around 50 °C) under nitrogen to avoid oxidation.

These steps are adapted from purification protocols for related boronic acids like 3-fluoro-4-formylphenylboronic acid.

Representative Experimental Data from Analogous Compounds

| Parameter | Typical Conditions / Results |

|---|---|

| Starting material | 4-fluoro-3-(methylthio)halobenzene |

| Lithiation reagent | n-Butyllithium, 1.1 equiv., −50 °C |

| Boron reagent | Trimethyl borate or tri-n-butyl borate, 1.2 equiv. |

| Solvent | Dry tetrahydrofuran (THF) |

| Hydrolysis | 1 M HCl or sulfuric acid at 5–10 °C |

| Purification solvent | Water, acetonitrile, MTBE |

| Purity after purification | >99% (HPLC) |

| Yield | 85–95% (based on analogous compounds) |

Notes on Substituent Effects and Reaction Optimization

- The methylthio group is electron-donating and can influence the lithiation site selectivity and stability of intermediates.

- Low temperatures are essential to avoid side reactions and decomposition.

- The use of excess boron reagent and careful control of acid-base conditions during hydrolysis enhances yield and purity.

- The presence of fluorine requires careful handling due to its electronegativity affecting reactivity.

Summary of Key Preparation Steps

| Step No. | Description | Conditions / Reagents |

|---|---|---|

| 1 | Metalation of 4-fluoro-3-(methylthio)halobenzene | n-Butyllithium, −50 °C, dry THF |

| 2 | Reaction with electrophilic boron reagent | Trimethyl borate or tri-n-butyl borate, −50 °C |

| 3 | Hydrolysis of boronate ester | 1 M HCl or H2SO4, 5–10 °C |

| 4 | pH-controlled precipitation and extraction | pH ~1–2, low temperature, solvents like acetonitrile or MTBE |

| 5 | Purification and drying | Activated carbon treatment, drying under N2 at 50 °C |

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-(methylthio)phenylboronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Common Reagents and Conditions

Palladium Catalysts: Palladium(II) acetate, tetrakis(triphenylphosphine)palladium(0)

Bases: Potassium carbonate, sodium hydroxide

Solvents: Tetrahydrofuran, toluene, ethanol

Major Products Formed

Biaryl Compounds: Formed through Suzuki-Miyaura coupling

Sulfoxides and Sulfones: Formed through oxidation of the methylthio group

Substituted Phenylboronic Acids: Formed through nucleophilic aromatic substitution

Scientific Research Applications

4-Fluoro-3-(methylthio)phenylboronic acid has a wide range of applications in scientific research:

Organic Synthesis: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds.

Medicinal Chemistry: Explored for its potential as a pharmacophore in the development of new drugs, especially in targeting specific enzymes or receptors.

Material Science: Utilized in the preparation of advanced materials, including polymers and liquid crystals, due to its unique electronic properties.

Chemical Biology: Employed in the study of biological systems, such as enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 4-Fluoro-3-(methylthio)phenylboronic acid is primarily related to its ability to participate in cross-coupling reactions and its reactivity towards various functional groups. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and sensors. The fluoro and methylthio groups contribute to the compound’s electronic properties, influencing its reactivity and interaction with molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Variations

Key structural analogs include:

*CAS number inferred from structural analogs in .

Reactivity and Functional Roles

- Electronic Effects: The methylthio group (-SMe) is less electron-withdrawing than trifluoromethyl (-CF₃) but more polarizable than methyl (-Me), enhancing nucleophilic character at the boron atom.

- Steric Considerations : The -CF₃ group in 4-Fluoro-3-(trifluoromethyl)phenylboronic acid introduces significant steric hindrance, reducing coupling efficiency (67% vs. 69% for the target compound) .

- Synthetic Utility: The methylthio group in this compound improves solubility in polar aprotic solvents compared to non-thio analogs, facilitating reaction workup .

Physicochemical Properties

- Molecular Weight : The target compound (199.01 g/mol) is heavier than 4-Fluoro-3-methylphenylboronic acid (167.95 g/mol) due to the sulfur atom in -SMe .

- Boiling/Melting Points: Limited direct data, but sulfur-containing analogs (e.g., 3-(Methylthio)phenylboronic acid) exhibit lower melting points (77–83°C) compared to fluorinated derivatives, suggesting increased molecular flexibility .

Biological Activity

4-Fluoro-3-(methylthio)phenylboronic acid is an organoboron compound that has garnered attention for its significant biological activity, particularly in the realm of medicinal chemistry and organic synthesis. This article explores its biological interactions, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C7H8BFO2S

- Molecular Weight : 186.012 g/mol

- Density : 1.3 g/cm³

- Boiling Point : Approximately 313.8 °C at 760 mmHg

The compound features a boronic acid functional group attached to a phenyl ring, which is substituted with both a fluorine atom and a methylthio group. This unique combination enhances its reactivity and biological activity compared to other similar compounds.

This compound primarily functions as a reactant in Suzuki-Miyaura coupling reactions, which are essential in organic synthesis for forming carbon-carbon bonds. The mechanism involves several steps:

- Oxidative Addition : The boronic acid reacts with a palladium catalyst.

- Transmetalation : The intermediate complex undergoes transmetalation with an organohalide.

- Reductive Elimination : This step regenerates the palladium catalyst and forms the desired product.

While this compound does not exhibit a specific mechanism of action in biological systems, it interacts with various enzymes, including hydrolases and oxidoreductases, potentially leading to enzyme inhibition or activation through stable enzyme-substrate complex formation.

Enzyme Interactions

Research indicates that this compound can modulate kinase activity and influence metabolic pathways within cells. Its interactions with enzymes can lead to alterations in phosphorylation states, impacting key cellular processes such as:

- Cell Signaling Pathways : Modulating enzyme activities involved in signaling pathways can affect cellular responses to external stimuli.

- Protein Modifications : The compound's ability to form reversible covalent bonds allows it to serve as a tool for probing enzyme mechanisms and developing inhibitors for therapeutic purposes.

Dose-Dependent Effects

The biological effects of this compound are dose-dependent:

- Low Concentrations : At lower doses, it can modulate enzyme activity without significant toxicity.

- High Concentrations : Increased concentrations may lead to adverse effects, highlighting the importance of careful dosing in experimental applications.

Comparative Analysis with Similar Compounds

The following table summarizes structural analogs of this compound:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Fluoro-3-trifluoromethylphenylboronic acid | C7H5BF4O2 | Contains trifluoromethyl group enhancing lipophilicity |

| 4-Chloro-3-(methylthio)phenylboronic acid | C7H8BClO2S | Chlorine substituent instead of fluorine |

| 3-Fluoro-4-(methylthio)phenylboronic acid | C7H8BFO2S | Lacks the pinacol ester functionality |

This comparison illustrates how the unique substitution pattern of this compound enhances its reactivity and biological activity compared to its analogs.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in drug discovery and development:

- Inhibition Studies : A study demonstrated that this compound could effectively inhibit specific kinases involved in cancer progression, suggesting its utility as a lead compound for developing targeted therapies .

- Metabolic Stability : Investigations into its metabolic stability revealed that the methylthio group significantly influences its pharmacokinetic properties, which is crucial for designing more effective derivatives .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Fluoro-3-(methylthio)phenylboronic acid, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. Optimize using Pd-based catalysts (e.g., Pd(PPh₃)₄), a mild base (K₂CO₃), and polar aprotic solvents (THF or dioxane) at 80–100°C. Monitor reaction progress via TLC or HPLC. Post-synthesis purification involves silica gel chromatography under inert conditions due to boronic acid sensitivity .

- Key Considerations : Adjust stoichiometric ratios (aryl halide:boronic acid ≈ 1:1.2) to minimize side reactions. Pre-dry solvents to avoid hydrolysis.

Q. What spectroscopic techniques are effective for structural characterization?

- Techniques :

- ¹H/¹³C/¹⁹F NMR : Confirm substituent positions and purity (e.g., fluorine’s deshielding effect at ~-110 ppm in ¹⁹F NMR) .

- ¹¹B NMR : Detect boronic acid functionality (δ ~30 ppm).

- IR Spectroscopy : Identify B–O stretching (~1340 cm⁻¹) and C–F vibrations (~1200 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H⁺] for C₇H₇BFO₂S).

Q. How do fluorine and methylthio substituents affect the boronic acid’s reactivity?

- Electronic Effects : The electron-withdrawing fluorine increases boronic acid acidity (pKa ~8–9), enhancing cross-coupling efficiency. The methylthio group (-SMe) provides moderate steric hindrance, influencing regioselectivity in Suzuki reactions .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reactivity and electronic properties?

- Approach : Use DFT/B3LYP with a 6-311++G(d,p) basis set to calculate:

- HOMO-LUMO Gaps : Predict charge transfer and stability (e.g., lower gaps correlate with higher reactivity) .

- Molecular Electrostatic Potential (MEP) : Map nucleophilic/electrophilic sites for docking studies .

- Vibrational Frequencies : Validate experimental IR data via theoretical simulations .

- Tools : Gaussian 09 for geometry optimization; GaussView for visualization .

Q. What strategies mitigate purification challenges due to moisture sensitivity?

- Solutions :

- Inert Atmosphere : Use Schlenk lines or gloveboxes during recrystallization.

- Low-Temperature Crystallization : Employ methanol/water mixtures at 0–5°C to enhance crystal yield .

- Chromatography : Use deactivated silica gel (5% H₂O) to prevent decomposition .

Q. How does palladium catalyst selection impact cross-coupling efficiency?

- Catalyst Comparison :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.